4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a thiol group at position 3, an amino group at position 4, and a 3-isobutyl-substituted pyrazole ring at position 4. While direct experimental data on its biological activity are unavailable, insights can be extrapolated from structurally similar compounds.
Properties
IUPAC Name |
4-amino-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6S/c1-5(2)3-6-4-7(12-11-6)8-13-14-9(16)15(8)10/h4-5H,3,10H2,1-2H3,(H,11,12)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLRTTDJGOQYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazine derivative with a suitable isothiocyanate, followed by cyclization to form the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Amines.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, compounds containing triazole and pyrazole rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their pharmacological properties, including anti-inflammatory, antiviral, and antifungal activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Comparison with Similar Triazole Derivatives
Structural Features and Substituent Effects
Triazole derivatives exhibit bioactivity highly dependent on substituent type and position. Key comparisons include:
Table 1: Substituent Profiles and Bioactivity of Triazole Analogs
Key Observations :
- Thiol vs. Methylthio Groups : The thiol group in the target compound may enhance metal-binding or disulfide-mediated interactions with enzymes, contrasting with the methylthio group in , which improves lipophilicity for membrane penetration.
- Pyrazole vs. Pyridine/Aromatic Rings: The 3-isobutyl-pyrazole moiety increases steric bulk and hydrophobicity compared to pyridine () or hydroxyphenyl () groups.
- Electron-Donating vs. Withdrawing Groups : The isobutyl group (electron-donating) contrasts with electron-withdrawing substituents like fluorophenyl (), which are critical for antifungal activity via CYP51 enzyme inhibition.
Pharmacological Activity Profiles
Antimicrobial Activity :
- The hydroxyphenyl-triazole derivative () achieves >90% inhibition against Candida and E. coli at 0.01% concentration, attributed to the synergistic effects of the thiol and hydroxyphenyl groups.
- Fluorinated triazoles (e.g., ) show superior antifungal activity (IC₅₀ < 1 μg/mL against C. albicans), highlighting the importance of electronegative substituents for targeting fungal cytochrome P450 enzymes.
Anticancer Activity :
Physicochemical and QSAR Insights
- QSAR Models: identifies ΔE1 (HOMO-LUMO energy gap) and ΣQ (sum of atomic charges) as critical determinants of antimicrobial activity. For instance, ΣQ > 0.5 correlates with enhanced activity due to improved electrophilicity .
- Lipophilicity (logP) : The isobutyl group increases logP compared to hydroxyphenyl (logP ~2.5) or pyridine (logP ~1.8) analogs, which could enhance membrane permeability but reduce aqueous solubility.
Biological Activity
4-Amino-5-(3-isobutyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of both a triazole and a pyrazole ring, contributing to its unique chemical properties. The IUPAC name for this compound is 4-amino-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-1H-1,2,4-triazole-5-thione. Its molecular formula is with a CAS number of 1093613-18-3.
| Property | Value |
|---|---|
| IUPAC Name | 4-amino-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-1H-1,2,4-triazole-5-thione |
| Molecular Formula | C9H14N6S |
| CAS Number | 1093613-18-3 |
Anticancer Activity
Research indicates that compounds containing triazole and pyrazole moieties often exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against various cancer cell lines. In one study, related triazole-thione derivatives demonstrated cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values reported as low as 6.2 μM for some compounds .
Enzyme Inhibition
The mechanism of action for this compound may involve enzyme inhibition. Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and inflammation. The binding affinity to these enzymes can be influenced by the steric and electronic properties conferred by the isobutyl group in this compound .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies have indicated that related triazole derivatives possess activity against various pathogenic bacteria. For example, benzothioate derivatives derived from similar structures exhibited good antibacterial activity compared to standard antibiotics .
Case Studies
Case Study 1: Anticancer Evaluation
In a comparative study of triazole derivatives, the compound was tested alongside others for its cytotoxicity against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated that while many derivatives had low toxicity against normal cells, they showed significant cytotoxicity against cancer cells with IC50 values exceeding 100 µM .
Case Study 2: Enzyme Inhibition Mechanism
Another study focused on the enzyme inhibition potential of triazole-thione compounds. It was found that these compounds could effectively bind to the active sites of specific enzymes involved in tumor metabolism, thereby inhibiting their activity and reducing tumor growth in vitro .
Research Findings Summary
Recent studies highlight several key points regarding the biological activity of this compound:
- Anticancer Activity : Demonstrated significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Potential to inhibit enzymes critical for cancer progression.
- Antimicrobial Effects : Exhibited antibacterial activity against multiple pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
